methyl (2S)-2-ethenyl-2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-ethenyl-2-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate backbone, which includes an ethenyl and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-ethenyl-2-ethylhexanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-ethenyl-2-ethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-ethenyl-2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
Methyl (2S)-2-ethenyl-2-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-ethenyl-2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. This process can be exploited in prodrug design, where the ester compound is converted to an active drug in vivo.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-ethylhexanoate: Lacks the ethenyl group, resulting in different reactivity and applications.
Ethyl (2S)-2-ethenyl-2-ethylhexanoate: Contains an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties.
Uniqueness
Methyl (2S)-2-ethenyl-2-ethylhexanoate is unique due to the presence of both ethenyl and ethyl substituents on the hexanoate backbone
Properties
CAS No. |
919087-62-0 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl (2S)-2-ethenyl-2-ethylhexanoate |
InChI |
InChI=1S/C11H20O2/c1-5-8-9-11(6-2,7-3)10(12)13-4/h6H,2,5,7-9H2,1,3-4H3/t11-/m0/s1 |
InChI Key |
LEIVZLDHFULAMY-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@](CC)(C=C)C(=O)OC |
Canonical SMILES |
CCCCC(CC)(C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.